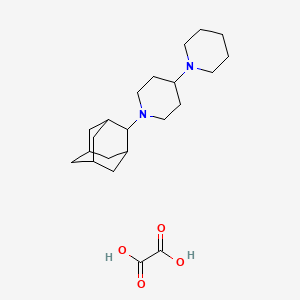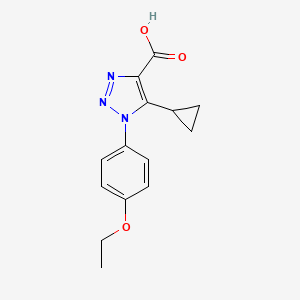![molecular formula C11H16N2O3S B5230355 3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)
3-{[methyl(propyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[methyl(propyl)amino]sulfonyl}benzamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a sulfonamide derivative that exhibits a broad range of biological activities, making it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential applications in various research fields. One of the most notable applications of MPA is its use as a protease inhibitor. MPA has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This property of MPA makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer and inflammation.
In addition to its protease inhibitory activity, MPA has also been shown to exhibit antibacterial and antifungal activity. Several studies have reported the effectiveness of MPA against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This property of MPA makes it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of MPA is not fully understood. However, several studies have suggested that MPA acts as a competitive inhibitor of proteases by binding to their active sites. This binding prevents the proteases from cleaving their substrates, resulting in the inhibition of their activity. The exact mechanism by which MPA exhibits antibacterial and antifungal activity is still under investigation.
Biochemical and Physiological Effects:
MPA has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that MPA can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in the apoptotic pathway. MPA has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its broad range of biological activities. MPA can be used as a protease inhibitor, antibacterial agent, and antifungal agent, making it a versatile tool for researchers. However, one of the limitations of using MPA in lab experiments is its potential toxicity. MPA has been shown to exhibit cytotoxicity in some cell lines, and its use should be carefully monitored.
Orientations Futures
There are several future directions for the research and development of MPA. One of the most promising directions is the development of new drugs based on the structure of MPA. The protease inhibitory activity of MPA makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. Another future direction is the investigation of the antibacterial and antifungal activity of MPA. Further studies are needed to fully understand the mechanism of action of MPA against bacterial and fungal strains.
Conclusion:
In conclusion, MPA is a sulfonamide derivative that exhibits a broad range of biological activities. Its protease inhibitory activity, antibacterial and antifungal activity, and potential as a drug candidate make it an attractive target for research and development. The synthesis method of MPA has been optimized to produce high yields, and its mechanism of action is still under investigation. However, the biochemical and physiological effects of MPA have been extensively studied, and its advantages and limitations for lab experiments are well documented. There are several future directions for the research and development of MPA, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 3-aminobenzoic acid with methyl propyl sulfone in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with methylamine to obtain MPA. This synthesis method has been reported in several research papers and has been optimized to produce high yields of MPA.
Propriétés
IUPAC Name |
3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-13(2)17(15,16)10-6-4-5-9(8-10)11(12)14/h4-6,8H,3,7H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRVMMOOUBSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5230306.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)

![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)